molecular formula C5H10O B1202030 1-Penten-3-OL CAS No. 616-25-1

1-Penten-3-OL

Numéro de catalogue: B1202030
Numéro CAS: 616-25-1
Poids moléculaire: 86.13 g/mol
Clé InChI: VHVMXWZXFBOANQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Penten-3-OL, also known as ethyl vinyl carbinol, is an organic compound with the molecular formula C5H10O. It is a colorless to pale yellow liquid with a mild grassy-green odor. This compound is found naturally in various foods such as bananas, oranges, raspberries, and asparagus . It is used as a flavor and fragrance agent due to its pleasant aroma .

Analyse Des Réactions Chimiques

Ozonolysis

1-Penten-3-ol undergoes gas-phase ozonolysis, a reaction studied to determine its atmospheric lifetime and reaction mechanisms .

  • The rate coefficient for this reaction is (1.64 ± 0.15) x 10-17 cm3 molecule-1 s-1 at atmospheric pressure and 293 ± 2 K .

  • Major products of the reaction include formaldehyde (0.49 ± 0.02), 2-hydroxybutanal (0.46 ± 0.03), and propanal (0.15 ± 0.02) .

The reaction also leads to the formation of secondary organic aerosol with yields ranging from 0.13 to 0.17 .

Reactions with Atomic Chlorine

The kinetics and mechanisms of the atmospheric reactions of atomic chlorine with this compound have been investigated using a relative kinetic technique . The rate coefficients at 298 K were found to be (2.35 ± 0.31) × 10-10 cm3 molecule-1 s-1 .

Biological Interactions

  • Drosophila melanogaster alcohol dehydrogenase (ADH) participates in the detoxification of this compound and its oxidized product, 1-penten-3-one .

  • Studies have been conducted on tolerance to this compound and 1-penten-3-one in relation to alcohol dehydrogenase (ADH) and aldo keto reductase (AKR) activities in Drosophila melanogaster .

  • This compound and 1-penten-3-one are released from leaves subjected to freeze-thaw damage in the presence of oxygen .

Other reactions

This compound is a flammable liquid. It should be kept away from heat, sparks, open flames, and hot surfaces .

Applications De Recherche Scientifique

Applications in Food Science

1-Penten-3-ol is primarily used as a flavoring agent in the food industry due to its fruity and green notes. It enhances the sensory profiles of various food products.

Flavor Enhancement

  • Fruits and Vegetables : It is commonly used in flavors for banana, cucumber, melon, horseradish, strawberry, and tomato to impart a fresh green lift .
  • Mixed Fruit Products : Recent studies have demonstrated its effectiveness in enhancing the sensory profiles of mixed fruit jams through gas chromatography-ion mobility spectrometry (GC-IMS) analysis .
Application AreaSpecific UseStudy Reference
Flavoring AgentEnhances fruit flavors
Food PreservationExtends shelf life of seafood

Environmental Applications

Research has shown that this compound plays a significant role in atmospheric chemistry.

Gas-phase Ozonolysis

A study investigated the gas-phase ozonolysis of this compound, revealing its atmospheric lifetime and reaction mechanisms. The major products identified included formaldehyde and propanal, which contribute to secondary organic aerosol formation . This research is crucial for understanding the environmental impact of biogenic compounds.

Pharmacological Research

This compound has been studied for its potential therapeutic applications.

Antimicrobial Properties

In a study evaluating various plant extracts, this compound exhibited antimicrobial activity against selected pathogens. Its efficacy was evaluated alongside other phytochemicals, highlighting its potential as a natural preservative in food products .

Detoxification Mechanisms

Research involving Drosophila melanogaster has explored the detoxification pathways of this compound. The involvement of alcohol dehydrogenase enzymes was critical for understanding how organisms metabolize this compound .

Case Study 1: Flavor Profile Enhancement in Seafood

A research project focused on using modified atmosphere packaging (MAP) with this compound to extend the freshness of Atlantic salmon. The study found that incorporating this compound significantly reduced spoilage and maintained sensory quality over time .

Case Study 2: Sensory Evaluation in Fruit Jams

In another study, researchers utilized this compound to enhance the flavor profile of mixed fruit jams. The findings indicated that this compound improved consumer acceptance and overall quality perception .

Mécanisme D'action

The mechanism of action of 1-Penten-3-OL involves its interaction with various molecular targets. In biological systems, it is metabolized by enzymes such as alcohol dehydrogenase and aldo-keto reductase . These enzymes facilitate the conversion of this compound into other metabolites, which can then participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

1-Penten-3-OL can be compared with other similar compounds such as:

    1-Pentanol: Both compounds have similar molecular structures, but 1-Pentanol lacks the double bond present in this compound.

    2-Penten-1-OL: This compound has a similar structure but differs in the position of the hydroxyl group.

    3-Penten-2-OL: Another similar compound with the hydroxyl group located at a different position on the carbon chain.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

1-Penten-3-ol, a volatile organic compound with the chemical formula C5H10O, is known for its distinct aroma and potential biological activities. This compound is produced through the enzymatic oxidation of fatty acids and is found in various plants and food products. Its biological activity has garnered attention in recent years, particularly regarding its role in plant defense mechanisms, sensory properties in food, and potential applications in medicine.

This compound is classified as an alpha-unsaturated primary alcohol. It can be synthesized from the hydroperoxides of linolenic and linoleic acids via lipoxygenase (LOX) pathways, which are crucial for the production of various plant volatiles. These pathways involve multiple enzymatic reactions leading to the accumulation of volatile compounds that play significant roles in plant signaling and defense against pathogens .

1. Plant Defense Mechanisms

Research indicates that this compound contributes to plant defense by inducing resistance against pathogens. For instance, studies on maize have shown that exposure to this compound enhances resistance to Colletotrichum graminicola, a fungal pathogen responsible for anthracnose disease. The mechanism involves the activation of oxylipin signaling pathways, which are critical for plant immune responses .

Table 1: Effects of this compound on Plant Pathogen Resistance

Plant SpeciesPathogenResponse MechanismReference
MaizeColletotrichum graminicolaInduction of oxylipin production
ArabidopsisVarious pathogensEnhanced systemic acquired resistance

2. Sensory Properties in Food

This compound is also significant in the food industry due to its sensory properties. It contributes to the flavor profile of various foods, including fruits and vegetables. Studies have identified it as a key component in the off-flavor development during the storage of green tea, where it is suspected to be an oxidative degradation product of fatty acids .

Table 2: Sensory Attributes Associated with this compound

Food ItemSensory AttributeConcentration (ppm)Reference
Green TeaOff-flavorVaries with storage
CucumberFresh aroma0.5 - 2.0
TomatoGreen note0.1 - 0.5

3. Biochemical Interactions

The biological activity of this compound extends to its interactions with enzymes and potential therapeutic applications. Research has shown that this compound can serve as a substrate for alcohol dehydrogenase (ADH) in various organisms, including Drosophila melanogaster. This interaction highlights its role in detoxification processes within biological systems .

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

  • Study on Drosophila melanogaster : This study examined the tolerance mechanisms of fruit flies exposed to this compound and its derivatives. The findings indicated that specific alleles related to ADH activity significantly influence the tolerance levels, suggesting a genetic basis for detoxification capabilities .
  • Plant Response Studies : In controlled experiments, maize plants treated with this compound exhibited enhanced resistance to fungal infections compared to untreated controls. The treatment led to increased levels of specific oxylipins associated with plant defense responses .

Propriétés

IUPAC Name

pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMXWZXFBOANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862293
Record name 1-Penten-3-ol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour
Record name 1-Penten-3-ol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 °C. @ 760.00 mm Hg
Record name 1-Penten-3-ol
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Solubility

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-ol
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Density

0.831-0.837
Record name 1-Penten-3-ol
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Vapor Pressure

9.68 [mmHg]
Record name 1-Penten-3-ol
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CAS No.

616-25-1
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Penten-3-ol?

A1: The molecular formula of this compound is C5H10O, and its molecular weight is 86.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies utilize gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound in various matrices. [] []

Q3: Has the stability of this compound been studied in food systems?

A3: Research has shown that this compound can be used as an indicator of lipid oxidation in food products like granola bars enriched with fish oil. [] Additionally, its presence and concentration changes have been observed in salted hairtail fish during processing. []

Q4: Is this compound utilized as a reactant in any notable chemical reactions?

A4: Yes, this compound can be used as a starting material in the multi-stage synthesis of vinyloxypentene, which upon pyrolysis yields 3-ethyl-4-pentenal. []

Q5: Has this compound been used in the synthesis of other compounds?

A5: Yes, it has been employed in the synthesis of pheromones with acetal structures through radical additions to divinyl ketone. []

Q6: Are there any studies exploring the structure-activity relationship of this compound derivatives?

A6: Yes, researchers have investigated the trans-esterification reaction of 5-phenyl-1-penten-3-ol, a derivative of this compound, using Pseudomonas cepacia lipase. The study highlighted the impact of acyl donor choice and thiacrown ether additives on the reaction rate and enantioselectivity. []

Q7: Does the scientific literature discuss the environmental impact of this compound?

A7: While specific ecotoxicological data might be limited, research suggests that this compound, as a volatile organic compound, plays a role in plant-insect interactions. For instance, it is found in the volatile profile of tea shoots and has been implicated in attracting the parasitic wasp Apanteles sp., a natural enemy of tea geometrids. [, ]

Q8: Are there studies investigating the dissolution and solubility of this compound?

A8: While specific studies focusing solely on the dissolution and solubility of this compound might be limited within the provided research papers, its use in various applications, such as in the synthesis of pheromones [] and as a starting material for vinyloxypentene production, [] suggests its solubility in organic solvents.

Q9: Does this compound exhibit any biological activity in plants?

A9: Research indicates that this compound is a volatile organic compound produced by plants, specifically identified in soybean, green beans, and tea leaves. [, ] In soybeans, it is considered a precursor to the "raw-bean" aroma compound ethyl vinyl ketone. []

Q10: What is the role of this compound in plant-insect interactions?

A10: this compound, as a component of tea shoot volatiles, has been found to elicit electroantennogram (EAG) responses and influence the behavior of Apanteles sp. parasitic wasps. This suggests its potential role as a semiochemical in attracting beneficial insects for pest control in tea plantations. []

Q11: How does this compound contribute to the aroma profile of food?

A11: In studies analyzing the flavor profile of various food items, this compound was identified as a key contributor. In squid, it plays a significant role in its characteristic aroma. [] In black tea, it is recognized as a crucial volatile flavor component. [, ]

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